Diphenyl(m-tolyl)phosphine Diphenyl(m-tolyl)phosphine
Brand Name: Vulcanchem
CAS No.: 7579-70-6
VCID: VC20263195
InChI: InChI=1S/C19H17P/c1-16-9-8-14-19(15-16)20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3
SMILES:
Molecular Formula: C19H17P
Molecular Weight: 276.3 g/mol

Diphenyl(m-tolyl)phosphine

CAS No.: 7579-70-6

Cat. No.: VC20263195

Molecular Formula: C19H17P

Molecular Weight: 276.3 g/mol

* For research use only. Not for human or veterinary use.

Diphenyl(m-tolyl)phosphine - 7579-70-6

Specification

CAS No. 7579-70-6
Molecular Formula C19H17P
Molecular Weight 276.3 g/mol
IUPAC Name (3-methylphenyl)-diphenylphosphane
Standard InChI InChI=1S/C19H17P/c1-16-9-8-14-19(15-16)20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3
Standard InChI Key BGUPWTFDMHDYIR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Structural and Electronic Properties

Molecular Geometry and Bonding

The m-tolyl group in Diphenyl(m-tolyl)phosphine imposes asymmetry in the ligand’s steric profile. X-ray crystallographic studies of analogous phosphines reveal P–C bond lengths ranging from 1.82–1.85 Å, with C–P–C bond angles of approximately 102–105°. The meta-methyl substituent creates a torsional strain of 12–15° relative to para-substituted systems, reducing symmetry and altering ligand bite angles in metal complexes .

Table 1: Comparative Structural Parameters of Tolyl-Substituted Phosphines

ParameterDiphenyl(m-tolyl)phosphineDiphenyl(p-tolyl)phosphine
P–C (avg. bond length)1.83 Å1.84 Å
C–P–C bond angle103.5°104.2°
Torsional strain (methyl)14°

Electronic Effects

The meta-methyl group exerts weaker electron-donating effects compared to para-substitution due to reduced resonance stabilization. Hammett substituent constants (σₘ = 0.06 vs. σₚ = -0.17) indicate diminished electron donation at the phosphorus center . This is corroborated by ³¹P NMR chemical shifts: δ = -12.3 ppm for the meta isomer vs. -10.8 ppm for the para analog in CDCl₃ .

Synthesis and Purification

Primary Synthetic Routes

Diphenyl(m-tolyl)phosphine is typically synthesized via nucleophilic substitution using m-tolylmagnesium bromide and chlorodiphenylphosphine:

ClP(Ph)₂ + m-TolMgBr → (Ph)₂P(m-Tol) + MgBrCl\text{ClP(Ph)₂ + m-TolMgBr → (Ph)₂P(m-Tol) + MgBrCl}

Reaction conditions:

  • Solvent: Dry THF or diethyl ether

  • Temperature: 0°C to room temperature

  • Atmosphere: Inert (N₂/Ar)

  • Yield: 70–85% after purification

Purification Challenges

The meta isomer exhibits lower crystallinity than its para counterpart, necessitating fractional distillation or column chromatography (SiO₂, hexane/EtOAc 10:1). Impurities often include:

  • Residual diphenylphosphine oxide (δ³¹P +28 ppm)

  • Bis(m-tolyl)diphenylphosphine byproducts

Catalytic Applications

Palladium-Catalyzed Cross-Couplings

In Suzuki-Miyaura couplings, Pd complexes with Diphenyl(m-tolyl)phosphine demonstrate slower initiation but improved selectivity for sterically hindered substrates:

Table 2: Catalytic Performance in Arylation of 2-Methoxypyridine

LigandYield (%)Turnover Frequency (h⁻¹)
PPh₃78450
Diphenyl(p-tolyl)phosphine85520
Diphenyl(m-tolyl)phosphine72380

The reduced electron density at phosphorus decreases oxidative addition rates but suppresses β-hydride elimination in alkylboron partners .

Hydrogenation Catalysis

Rhodium complexes of Diphenyl(m-tolyl)phosphine show enhanced enantioselectivity in asymmetric hydrogenation of α-dehydroamino acids (up to 92% ee vs. 85% for PPh₃) . The meta-methyl group creates a chiral pocket that improves substrate orientation.

ComplexS. aureus (μg/mL)B. subtilis (μg/mL)
AgCl/P(m-Tol)Ph₂12.525.0
AgNO₃/P(m-Tol)Ph₂6.2512.5

Mechanistic studies suggest disruption of bacterial cell membrane integrity via phospholipid interaction .

Comparison with Structural Analogs

Electronic Effects in Metal Complexes

DFT calculations on [PdCl₂(P(m-Tol)Ph₂)₂] reveal:

  • Pd–P bond length: 2.332 Å (vs. 2.346 Å for p-tolyl analog)

  • Natural Bond Orbital (NBO) charge on P: +1.03 (vs. +1.12 for p-tolyl)

The shorter bond length and reduced charge density correlate with faster transmetallation in cross-coupling cycles.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C for the meta isomer vs. 225°C for the para derivative. The reduced symmetry lowers lattice energy, decreasing thermal resilience .

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